molecular formula C17H14N2O2 B7455889 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one

2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B7455889
M. Wt: 278.30 g/mol
InChI Key: BCHWMNSMIOCRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and biological activities. Quinazolinone has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects.

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinazolinone derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. They have also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a wide range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments include their wide range of biological activities and their potential applications in drug discovery. However, there are also some limitations to using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments, including their potential toxicity and the need for further studies to fully understand their mechanism of action.

Future Directions

There are many future directions for the study of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives. One possible direction is the development of new 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives with improved biological activities and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives to better understand their biological effects. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives could be further studied for their potential applications in drug discovery, particularly for the treatment of cancer and viral infections. Overall, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is a promising compound that has the potential to lead to the development of new drugs with significant therapeutic benefits.

Synthesis Methods

The synthesis of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the reaction of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Bischler-Napieralski reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Friedlander synthesis involves the reaction of an ortho-aminoaryl ketone with an aldehyde or ketone to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee.

Scientific Research Applications

Quinazolinone has been extensively studied for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects. Quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. They have also been shown to inhibit the replication of viruses, such as HIV, hepatitis B, and influenza. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.

properties

IUPAC Name

2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17-13-6-2-3-7-14(13)18-16(19-17)12-9-11-5-1-4-8-15(11)21-10-12/h1-9,16,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWMNSMIOCRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C3NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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